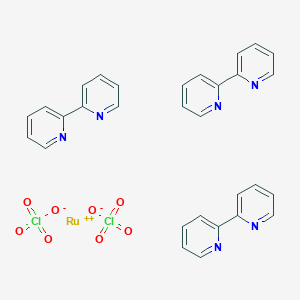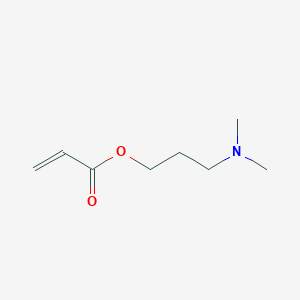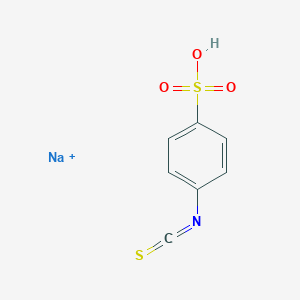
Benzoic acid, 3-cyclohexyl-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetrotide, known scientifically as cetrorelix acetate, is a synthetic decapeptide used primarily in assisted reproductive technology. It functions as a gonadotropin-releasing hormone antagonist, preventing premature ovulation during controlled ovarian stimulation . This ensures that eggs are not released too early, which is crucial for the success of fertility treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Cetrotide undergoes various chemical reactions, including:
Oxidation: This can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .
Scientific Research Applications
Cetrotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on reproductive physiology.
Medicine: Primarily used in fertility treatments to prevent premature ovulation
Industry: Utilized in the development of new peptide-based therapeutics and as a reference standard in analytical laboratories
Mechanism of Action
Cetrotide exerts its effects by binding to gonadotropin-releasing hormone receptors in the anterior pituitary gland. This competitive inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, thereby delaying the luteinizing hormone surge and preventing premature ovulation . The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of reproductive hormones .
Comparison with Similar Compounds
Buserelin: Another gonadotropin-releasing hormone antagonist used in fertility treatments.
Triptorelin: A synthetic decapeptide that acts as a gonadotropin-releasing hormone agonist.
Leuprolide: A gonadotropin-releasing hormone agonist used in various hormone-related therapies.
Comparison:
Cetrotide vs. Buserelin: Cetrotide acts as an antagonist, directly blocking hormone release, while Buserelin overstimulates the receptors leading to downregulation.
Cetrotide vs. Triptorelin: Triptorelin initially stimulates hormone release before causing downregulation, whereas Cetrotide provides immediate suppression.
Cetrotide vs. Leuprolide: Leuprolide is used for longer-term hormone suppression, while Cetrotide is preferred for short-term control during fertility treatments.
Cetrotide’s unique ability to provide immediate and reversible inhibition of the luteinizing hormone surge makes it a valuable tool in assisted reproductive technology .
Properties
CAS No. |
16094-36-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-cyclohexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16) |
InChI Key |
QRHLHCSHBDVRNB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)











![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

